molecular formula C15H14O6 B1259873 Officinalin isobutyrate

Officinalin isobutyrate

Cat. No.: B1259873
M. Wt: 290.27 g/mol
InChI Key: VUVWVGLISBHUCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Officinalin isobutyrate (CAS 61467-56-9) is a simple coumarin derivative naturally found in specific plant species of the Peucedanum genus, such as P. luxurians and P. tauricum . This compound, with the molecular formula C 15 H 14 O 6 , is a core subject of phytochemical research due to its promising biological activities . Research into this compound has revealed two significant and valuable pharmacological directions. Studies demonstrate its potential as an antimicrobial agent, showing activity against a range of Gram-positive and Gram-negative bacteria strains . Concurrently, this coumarin has exhibited notable anxiolytic properties in a larval zebrafish model, influencing gene expression related to GABA-ergic, serotoninergic, and dopaminergic neurotransmission, thereby positioning it as a candidate for neuroscientific research into anxiety disorders . Its mechanism of action in these areas is a compelling subject for further investigation. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H14O6

Molecular Weight

290.27 g/mol

IUPAC Name

methyl 7-(2-methylpropanoyloxy)-2-oxochromene-6-carboxylate

InChI

InChI=1S/C15H14O6/c1-8(2)14(17)21-12-7-11-9(4-5-13(16)20-11)6-10(12)15(18)19-3/h4-8H,1-3H3

InChI Key

VUVWVGLISBHUCV-UHFFFAOYSA-N

SMILES

CC(C)C(=O)OC1=C(C=C2C=CC(=O)OC2=C1)C(=O)OC

Canonical SMILES

CC(C)C(=O)OC1=C(C=C2C=CC(=O)OC2=C1)C(=O)OC

Synonyms

officinalin isobutyrate

Origin of Product

United States

Natural Occurrence and Isolation

Botanical Sources and Distribution within Peucedanum Genus

Officinalin isobutyrate is found within the Peucedanum genus, a group of plants in the Apiaceae family. It has been notably isolated from the fruits of Peucedanum luxurians and Peucedanum tauricum. researchgate.netnih.govnih.gov Research indicates that the fruits of P. luxurians are a particularly rich source of this and other coumarins, often containing higher concentrations than the aerial parts of the plant. nih.gov In one study, this compound was one of several coumarins, including the rare stenocarpin and 8-methoxypeucedanin, identified in P. luxurians. nih.gov Its presence has also been confirmed in Peucedanum officinale and Peucedanum morisonii. d-nb.inforesearchgate.net

Botanical Sources of this compound
Plant SpeciesPlant PartReference
Peucedanum luxuriansFruits, Aerial Parts researchgate.netnih.govnih.gov
Peucedanum tauricumFruits nih.govresearchgate.net
Peucedanum officinaleNot specified d-nb.info
Peucedanum morisoniiNot specified researchgate.net

Advanced Chromatographic and Extraction Methodologies for Compound Isolation

The isolation of this compound from its natural sources relies on a combination of modern extraction and chromatographic techniques to achieve high purity.

Countercurrent Chromatography (CCC)

High-performance countercurrent chromatography (HPCCC) has proven to be an effective method for the isolation of this compound. nih.govunige.ch This technique, which operates without a solid support matrix, minimizes the risk of irreversible sample adsorption. mdpi.com In one instance, a two-phase solvent system of n-hexane, ethyl acetate, methanol, and water (in a 6:5:6:5 ratio) was successfully used to separate this compound from a dichloromethane (B109758) extract of P. luxurians fruits. researchgate.netnih.gov The selection of an appropriate solvent system with suitable partition coefficients (K values) is crucial for a successful separation. unige.ch This method has been highlighted as a fast and efficient procedure for isolating coumarins. unige.ch

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography (HPLC) is another key technique used in the purification of this compound, often in conjunction with other methods. researchgate.netnih.gov Semi-preparative HPLC is frequently employed to further purify fractions obtained from initial separation techniques like HPCCC. mdpi.com For instance, fractions containing this compound from an initial HPCCC separation have been successfully purified using a C18 column. mdpi.com HPLC with a Diode Array Detector (DAD) is also used for the preliminary analysis of crude extracts to identify the presence of target compounds before undertaking large-scale isolation. researchgate.netmdpi.com

Dichloromethane and Other Solvent Extraction Techniques

The initial step in isolating this compound typically involves solvent extraction. Dichloromethane has been shown to be a particularly effective solvent for extracting this compound and other coumarins from the fruits of P. luxurians and P. tauricum. researchgate.netnih.govnih.gov Studies have demonstrated that dichloromethane extracts from the fruits often yield higher concentrations of these compounds compared to other solvents or plant parts. nih.gov The choice of solvent is a critical factor, as it directly impacts the yield and composition of the extracted compounds. mdpi.com The dichloromethane extract is then typically subjected to further chromatographic separation to isolate the pure compound. researchgate.netnih.gov

Structure Elucidation Techniques

The definitive identification of this compound relies on powerful spectroscopic methods that provide detailed information about its molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of this compound. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to precisely map the connectivity of atoms within the molecule. nih.govd-nb.info The structure of this compound has been confirmed as 6-carbomethoxy-7-isobutyroxycoumarin based on its 1D and 2D NMR data. nih.gov The identity of the isolated compound is further validated by comparing its NMR spectral data with published literature values. d-nb.info In some cases, the structure is also confirmed through chemical means, such as the alkaline hydrolysis of this compound to officinalin. nih.govresearchgate.net

Summary of Isolation and Elucidation Techniques for this compound
TechniquePurposeKey DetailsReference
Dichloromethane ExtractionInitial ExtractionEffective for extracting coumarins from Peucedanum fruits. researchgate.netnih.govnih.gov
Countercurrent Chromatography (CCC)Isolation & PurificationSolvent system (n-hexane:ethyl acetate:methanol:water) used for separation. nih.govunige.ch
High-Performance Liquid Chromatography (HPLC)Purification & AnalysisOften used as a secondary purification step after CCC. researchgate.netmdpi.com
Nuclear Magnetic Resonance (NMR) SpectroscopyStructure Elucidation1D and 2D NMR are used to confirm the molecular structure. nih.govd-nb.info

Mass Spectrometry (MS), including HPLC-DAD-Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry (HPLC-DAD-ESI-Q-TOF-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio of ions. impactanalytical.com This technique is invaluable for the identification, quantification, and structural elucidation of chemical compounds. When coupled with separation techniques like High-Performance Liquid Chromatography (HPLC), its capabilities are significantly enhanced, allowing for the analysis of complex mixtures. impactanalytical.complos.org

Detailed Research Findings

In the analysis of this compound, High-Performance Liquid Chromatography-Diode Array Detection-Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry (HPLC-DAD-ESI-Q-TOF-MS) has been a key technology. mdpi.comunige.ch This sophisticated method combines the separation power of HPLC with the detection capabilities of a Diode Array Detector (DAD) and the high-resolution, accurate-mass measurements of a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer. plos.orgnih.gov

Research on coumarin (B35378) derivatives from the fruits of Peucedanum luxurians utilized HPLC-DAD-ESI-Q-TOF-MS to identify and characterize several compounds, including this compound. mdpi.comunige.chresearchgate.net The structures of the isolated compounds were confirmed through a combination of this technique and Nuclear Magnetic Resonance (NMR) spectroscopy. unige.ch

The ESI-Q-TOF-MS analysis is typically performed in positive ion mode. mdpi.comunige.ch Key parameters for the analysis of this compound and related coumarins have been reported as follows:

ParameterValue
Mass Range 100–1000 m/z
Gas Temperature 350 °C
Nitrogen Flow 10 L/min
Nebulizer Pressure 40 psig
Skimmer Voltage 65 V
Capillary Voltage 4000 V
Fragmentor Voltage 120 V
Collision Energies 10 and 40 eV
Table 1: ESI-Q-TOF-MS Parameters. mdpi.comunige.ch

The fragmentation pattern observed in the mass spectrum provides crucial information for structural elucidation. libretexts.orgslideshare.net In the case of this compound, which is an ester, a common fragmentation pathway involves the cleavage of the ester bond. This would result in the formation of an acylium ion and a neutral radical. libretexts.org The high-resolution capabilities of Q-TOF MS allow for the precise determination of the elemental composition of both the parent ion and its fragments, which is essential for confirming the structure of this compound.

The use of HPLC-DAD-ESI-Q-TOF-MS has been instrumental in the successful isolation and identification of this compound from natural sources. mdpi.comunige.chresearchgate.netnih.govnih.gov

Biosynthesis and Chemodiversity

Proposed Biosynthetic Pathways for the Coumarin (B35378) Core (Shikimate Pathway via Cinnamic Acid)

The fundamental structure of all coumarins, including officinalin isobutyrate, is the benzo-α-pyrone nucleus. This core is synthesized in plants through the well-established phenylpropanoid pathway, which originates with the shikimate pathway. mdpi.comnih.gov

The biosynthesis begins with the aromatic amino acid L-phenylalanine, a direct product of the shikimate pathway. frontiersin.orgmdpi.com A series of enzymatic reactions then constructs the coumarin scaffold:

Deamination of Phenylalanine : The initial step is the non-oxidative deamination of L-phenylalanine to yield trans-cinnamic acid. This reaction is catalyzed by the enzyme Phenylalanine Ammonia Lyase (PAL). mdpi.comresearchgate.net

Hydroxylation Events : trans-Cinnamic acid undergoes hydroxylation to produce p-coumaric acid, a reaction mediated by Cinnamic Acid 4-hydroxylase (C4H), a cytochrome P450 monooxygenase. frontiersin.org The critical step for coumarin formation is the subsequent ortho-hydroxylation of the cinnamic acid derivative. mdpi.com In many plants, this is catalyzed by a C2'-hydroxylase (C2'H), which converts p-coumaroyl-CoA into 2',4'-dihydroxy-cinnamoyl-CoA. frontiersin.org

trans/cis Isomerization and Lactonization : The newly introduced hydroxyl group at the C2' position facilitates the subsequent steps. The trans double bond of the propenoic acid side chain undergoes isomerization to the cis configuration. This geometric change brings the carboxyl group into close proximity with the C2' hydroxyl group, enabling a spontaneous or enzyme-catalyzed intramolecular cyclization reaction known as lactonization. This ring-closing step forms the defining lactone ring of the coumarin core, yielding umbelliferone (B1683723) as a key intermediate. frontiersin.orgmdpi.comresearchgate.net

Further enzymatic modifications (such as hydroxylation, prenylation, and methoxylation) to this basic coumarin skeleton lead to the vast diversity of coumarins found in nature, eventually yielding the direct precursor to this compound.

Enzymatic Mechanisms of Isobutyrate Esterification in Planta

The final step in the biosynthesis of this compound is the attachment of an isobutyryl group to a hydroxyl moiety on the parent officinalin molecule. This is an esterification reaction. In plants, such reactions are typically catalyzed by a class of enzymes known as acyltransferases, specifically alcohol acyltransferases (ATFs). researchgate.net

While the precise enzyme responsible for the isobutyrate esterification of officinalin has not been isolated and characterized, the general mechanism is well understood. Plant ATFs catalyze the transfer of an acyl group from an acyl-coenzyme A (acyl-CoA) donor to an alcohol acceptor. researchgate.netrsc.org

The proposed mechanism for this compound formation is as follows:

Substrate Activation : The isobutyryl group is activated in the form of isobutyryl-CoA. This molecule is synthesized through cellular metabolic pathways, such as the degradation of branched-chain amino acids like valine. researchgate.netaimspress.com

Enzymatic Catalysis : An alcohol acyltransferase (ATF) binds both the alcohol substrate (the officinalin precursor) and the acyl-CoA donor (isobutyryl-CoA).

Ester Formation : The ATF facilitates the nucleophilic attack of a hydroxyl group on the officinalin precursor onto the carbonyl carbon of the isobutyryl-CoA. This results in the formation of the isobutyrate ester bond and the release of coenzyme A (CoA). researchgate.net

This enzymatic approach is highly efficient and specific, allowing for the controlled production of ester derivatives under mild physiological conditions within the plant cell. medcraveonline.com Lipases are another class of enzymes known to catalyze esterification, but ATFs are more commonly associated with the formation of volatile and semi-volatile esters in plant secondary metabolism. medcraveonline.commdpi.comwiley.com

Chemodiversity of Coumarins within Natural Sources of this compound

This compound is found in plants belonging to the Apiaceae family, most notably in species of the genus Peucedanum. nih.govunige.ch A primary documented source is the fruit of Peucedanum luxurians Tamamsch. nih.govunige.chmdpi.com Plants rarely produce a single secondary metabolite in isolation. Instead, they synthesize a complex mixture of structurally related compounds, a phenomenon known as chemodiversity. This is evident in the coumarin profile of P. luxurians.

Analysis of extracts from the fruits of P. luxurians reveals that this compound co-occurs with a variety of other simple and furanocoumarins. This chemical diversity is a hallmark of the Apiaceae family, which is renowned for its rich and varied coumarin content. encyclopedia.pub The co-occurrence of these compounds suggests they share common biosynthetic precursors and pathways, with the diversity arising from the action of different tailoring enzymes in the later stages of biosynthesis.

The following table details the major coumarins isolated from Peucedanum luxurians alongside this compound.

Compound NameCoumarin TypeReference(s)
This compoundSimple Coumarin unige.ch, mdpi.com, researchgate.net
OfficinalinSimple Coumarin nih.gov, unige.ch
Stenocarpin isobutyrateSimple Coumarin nih.gov, unige.ch
6′,7′-DihydroxybergamottinFuranocoumarin unige.ch, mdpi.com
8-MethoxypeucedaninFuranocoumarin unige.ch
PeucedaninFuranocoumarin unige.ch, mdpi.com

This diversity is significant, as the specific mixture of coumarins can define the biological and ecological profile of the plant. Related genera, such as Phlojodicarpus, also produce coumarins but can differ significantly in their composition, with some species being rich in pyranocoumarins while others are dominated by furanocoumarins. mdpi.com

Chemical Synthesis and Derivatization

Laboratory Synthesis of Officinalin Isobutyrate

The complete laboratory synthesis of this compound is not extensively detailed in publicly available literature, with most studies focusing on its isolation from natural sources such as the fruits of Peucedanum luxurians and Peucedanum tauricum. abu.edu.ngd-nb.info However, the synthesis of the core coumarin (B35378) scaffold is a well-established area of organic chemistry. General methods for coumarin synthesis, such as the Pechmann condensation, Knoevenagel condensation, and Perkin reaction, could theoretically be adapted to construct the foundational structure of this compound. researchgate.netresearchgate.net

The Pechmann condensation, for instance, typically involves the reaction of a phenol (B47542) with a β-keto ester under acidic conditions to form the coumarin ring system. mdpi.com A hypothetical synthesis of this compound would be a multi-step process requiring the initial synthesis of a substituted phenolic precursor, followed by the formation of the coumarin ring, subsequent annulation of the furan (B31954) ring, and finally, selective esterification to introduce the isobutyrate group. The complexity of the target molecule, with its specific angular furanocoumarin structure, necessitates precise control over each synthetic step. While direct synthesis is not common, it is acknowledged as a definitive method for structural confirmation of newly isolated natural products. abu.edu.ng

Synthetic Method Description Relevance to this compound
Pechmann Condensation Reaction of a phenol with a β-keto ester under acidic catalysis to form a coumarin. mdpi.comA potential route to form the core coumarin skeleton of the molecule.
Isolation from Natural Sources Extraction and purification from plants like Peucedanum luxurians and Peucedanum tauricum. abu.edu.ngd-nb.infoThe primary and most common method for obtaining this compound.
Esterification Reaction of a carboxylic acid (isobutyric acid) or its derivative with an alcohol (the hydroxyl group of officinalin).The final step in a hypothetical synthesis to add the isobutyrate moiety.

Synthetic Modifications for Analogue and Derivative Generation

The generation of analogues and derivatives of this compound is a key strategy for exploring structure-activity relationships and developing new compounds with potentially enhanced biological properties. While specific modifications starting from this compound are not widely documented, the broader field of coumarin chemistry provides a roadmap for such derivatization. mdpi.commdpi.com

Synthetic modifications could target several sites on the molecule:

The Isobutyrate Ester: The ester group can be hydrolyzed to its parent alcohol, officinalin, or transesterified to introduce different acyl groups (e.g., acetate, propionate, benzoate). This allows for investigation into how the size, shape, and electronics of the ester chain influence biological activity.

The Furan Ring: Modifications to the furan ring, though more synthetically challenging, could also lead to novel analogues.

Studies comparing this compound to its natural analogues, such as officinalin (the parent alcohol) and stenocarpin isobutyrate (a structural isomer), demonstrate that even minor structural changes can significantly impact biological effects. nih.gov For example, in a study on anxiolytic activity, officinalin and its isobutyrate derivative showed the most prominent activity compared to stenocarpin isobutyrate, highlighting the importance of both the core structure and the specific ester side chain. nih.govnih.gov

Regiospecificity and Stereoselectivity in Synthetic Approaches

Regioselectivity and stereoselectivity are critical concepts in the synthesis of complex molecules like this compound, ensuring that functional groups are placed at the correct positions and with the correct spatial orientation. mdpi.commasterorganicchemistry.com

Regioselectivity refers to the preference for a reaction to occur at one specific site over other possible sites. youtube.com In the context of synthesizing this compound, high regioselectivity would be essential for:

Furan Ring Annulation: Ensuring the furan ring is fused in an "angular" fashion rather than a linear one, which would result in a different class of furanocoumarin (a psoralen (B192213) type).

Esterification: Selectively attaching the isobutyrate group to the correct hydroxyl group of the precursor molecule, officinalin, without reacting with other potential sites.

Stereoselectivity refers to the preferential formation of one stereoisomer over others. ethz.ch this compound possesses a chiral center at the C2' position of the dihydrofuran ring. A non-selective synthesis would produce a racemic mixture (an equal mix of both enantiomers), whereas a stereoselective synthesis would yield predominantly one enantiomer. Given that the biological activity of chiral molecules often resides in only one of the enantiomers, controlling stereochemistry is paramount for producing a biologically active compound. Synthetic strategies employing chiral catalysts or auxiliaries are typically used to achieve high levels of stereoselectivity. ethz.ch

The precise structure of naturally occurring this compound dictates that any successful laboratory synthesis must overcome these regio- and stereochemical challenges to produce the correct isomer.

Hydrolysis and Interconversion Pathways of this compound (e.g., conversion to officinalin)

One of the fundamental chemical transformations of this compound is its hydrolysis back to its parent compound, officinalin. This reaction serves not only as a pathway for interconversion but also as a crucial step in the structural elucidation of the natural product.

The hydrolysis of the ester linkage is typically achieved under basic conditions. A documented procedure involves stirring this compound with an aqueous solution of sodium hydroxide (B78521). d-nb.info In this reaction, the hydroxide ion acts as a nucleophile, attacking the carbonyl carbon of the isobutyrate group. This leads to the cleavage of the ester bond, releasing the isobutyrate salt and the alcohol, officinalin. The reaction is typically followed by acidification of the solution to neutralize the excess base and protonate the resulting phenoxide to yield officinalin, which can then be extracted using an organic solvent like chloroform. d-nb.info The successful conversion is confirmed using analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. d-nb.info This straightforward hydrolysis provides a direct chemical link between this compound and officinalin, facilitating their comparative studies. nih.gov

Preclinical Pharmacological Investigations: Mechanisms and Bioactivity

Investigation of Anxiolytic Bioactivity

Preclinical studies have explored the potential anxiolytic, or anxiety-reducing, properties of the chemical compound officinalin isobutyrate. These investigations have predominantly employed in vivo models, with the zebrafish (Danio rerio) serving as a key organism for behavioral analysis and the elucidation of underlying molecular mechanisms. nih.govmdpi.comnih.gov The zebrafish is considered a suitable model for this type of research due to its genetic and physiological similarities to mammals and its use in screening for natural products with potential anxiolytic effects. mdpi.commdpi.com

Preclinical in vivo Zebrafish (Danio rerio) Models for Behavioral Phenotyping

The zebrafish has become a valuable model in neuroscience for studying complex behaviors and the effects of chemical compounds on the central nervous system. frontiersin.org Behavioral assays in zebrafish larvae, which can be performed as early as five days post-fertilization, are well-established for screening potential neuroactive compounds. frontiersin.orgnih.gov

The light-dark challenge is a standard behavioral test used to assess anxiety-like behavior in zebrafish, capitalizing on their natural aversion to bright environments. nih.govfrontiersin.org A compound's ability to reduce this aversion is indicative of anxiolytic potential.

In studies with this compound, zebrafish larvae exposed to the compound showed significant changes in locomotor activity during the light-dark test. mdpi.com Specifically, during the dark phase of the challenge, this compound, similar to the anxiolytic drug diazepam, increased the distance moved and the time spent in the central, more exposed area of the testing arena. mdpi.comresearchgate.net However, during the light phase, higher concentrations of this compound led to a decrease in locomotor activity. mdpi.com This suggests a complex, context-dependent effect on movement.

Table 1: Effect of this compound on Zebrafish Larvae Locomotor Activity in the Light-Dark Challenge

Behavioral Parameter Dark Phase Light Phase
Distance Moved in Central Area Increased No significant effect
Time Spent in Central Area Increased No significant effect

This table provides a summary of the observed effects. For detailed statistical data, refer to the source literature. mdpi.com

Thigmotaxis, the behavior of remaining close to the walls of an enclosure, is a key indicator of anxiety in zebrafish. frontiersin.org A reduction in this behavior, marked by increased exploration of the central zone, suggests an anxiolytic effect.

This compound has been shown to significantly influence the thigmotactic behavior of zebrafish larvae. mdpi.com Treatment with the compound resulted in an increased percentage of both time spent and distance moved in the central area of the tank, particularly during the dark phase of the light-dark challenge. mdpi.comresearchgate.net This indicates a decrease in anxiety-like behavior, as the larvae were more willing to venture into the open, unprotected space. mdpi.com

Table 2: Thigmotactic Response of Zebrafish Larvae to this compound

Behavioral Parameter Observation Implication
Time in Central Area (%) Increased Reduced anxiety

| Distance in Central Area (%) | Increased | Reduced anxiety |

This interactive table summarizes the primary findings on thigmotaxis. The data reflects a statistically significant reduction in anxiety-like behavior. mdpi.com

Locomotor Activity Assessment in Light-Dark Challenges

Molecular Mechanisms of Anxiolytic Action in Zebrafish

To understand the biological basis for the observed behavioral changes, research has examined the molecular impact of this compound on the zebrafish brain. nih.govnih.gov These studies have focused on how the compound modulates the expression of genes associated with neurotransmitter systems known to regulate anxiety. nih.govnih.govnih.govresearchgate.net

The serotoninergic system is a crucial target for anxiolytic drugs. mdpi.comnih.gov Investigations into this compound have revealed its ability to modulate the expression of key serotonin (B10506) receptor genes in zebrafish larvae. nih.govmdpi.com

Acute administration of this compound was found to significantly increase the expression of three serotonin receptor genes: htr1Aa, htr1b, and htr2b. nih.govmdpi.com This upregulation of genes integral to serotonin signaling pathways suggests that the anxiolytic effects of this compound are mediated, at least in part, by its influence on this neurotransmitter system. nih.govmdpi.commdpi.com The modulation of these specific genes aligns with the behavioral effects observed, providing a potential molecular explanation for the compound's anti-anxiety activity. nih.govmdpi.com

Table 3: Modulation of Serotoninergic Gene Expression by this compound in Zebrafish Larvae

Gene Function Effect of this compound
htr1Aa Serotonin Receptor 1A, alpha subtype Upregulated nih.govmdpi.com
htr1b Serotonin Receptor 1B Upregulated nih.govmdpi.com

| htr2b | Serotonin Receptor 2B | Upregulated nih.govmdpi.com |

This table details the specific changes in gene expression within the serotoninergic system following exposure to this compound.

Modulation of Neurotransmission-Related Gene Expression
Dopaminergic System Gene Expression (e.g., th1)

Investigations into the effects of this compound on the dopaminergic system have been conducted using a larval zebrafish model. zfin.orgnih.gov These studies assessed the compound's impact on the expression of tyrosine hydroxylase 1 (th1), a key gene in the synthesis of catecholamines. nih.govresearchgate.net

Treatment of 5 days post-fertilization (dpf) zebrafish larvae with this compound resulted in a significant upregulation in the expression of the th1 gene. nih.gov This observed increase in th1 expression has been linked to anxiolytic-like behaviors in the zebrafish model, suggesting that the compound's activity may be mediated, in part, through the modulation of the dopaminergic pathway. nih.gov this compound was among the most active coumarins tested in this regard. nih.gov

Table 1: Effect of this compound on Dopaminergic System Gene Expression

Gene Organism/Model Effect Reference
th1 Zebrafish (larvae) Upregulation nih.gov
GABA-ergic System Gene Expression (e.g., gabarapa, gabarapb)

The influence of this compound on the GABA-ergic neurotransmission system was evaluated by measuring the expression of genes such as GABA(A) receptor-associated protein a (gabarapa) and GABA(A) receptor-associated protein b (gabarapb). zfin.orgnih.gov These assessments were part of a broader study to understand the molecular mechanisms behind the bioactivity of coumarins from Peucedanum luxurians. nih.gov

The research demonstrated that this compound treatment led to an upregulation in the expression of genes associated with neurotransmission, including those within the GABA-ergic system. nih.govsciprofiles.com Specifically, an increased expression of gabarapa and gabarapb was noted in zebrafish larvae exposed to the compound, indicating a modulatory effect on this major inhibitory neurotransmitter system. researchgate.net

Table 2: Effect of this compound on GABA-ergic System Gene Expression

Gene Organism/Model Effect Reference
gabarapa Zebrafish (larvae) Upregulation nih.govresearchgate.net
gabarapb Zebrafish (larvae) Upregulation nih.govresearchgate.net
Enkephalinergic System Gene Expression (e.g., penka, penkb)

The enkephalinergic system, a part of the endogenous opioid system, was also a focus of investigation. researchgate.net The expression of proenkephalin a (penka) and proenkephalin b (penkb), genes that code for the precursor proteins of enkephalins, was analyzed following exposure to this compound in a zebrafish model. nih.govresearchgate.net

The study found that this compound exerted a significant influence, increasing the relative expression of both penka and penkb genes. nih.govresearchgate.netresearchgate.net This upregulation suggests that this compound's pharmacological activity may involve the modulation of the enkephalinergic system, which plays a role in regulating anxiety-like behaviors. researchgate.net

Table 3: Effect of this compound on Enkephalinergic System Gene Expression

Gene Organism/Model Effect Reference
penka Zebrafish (larvae) Upregulation nih.govresearchgate.netresearchgate.net
penkb Zebrafish (larvae) Upregulation nih.govresearchgate.net
Neural Activity Gene Expression (e.g., c-fos, bdnf)

In contrast to its effects on neurotransmitter-related genes, this compound was found to decrease the expression of genes associated with neural activity. nih.govnih.govsciprofiles.com This finding suggests that the compound may have a stabilizing or modulatory effect on neuronal excitability, which is consistent with the observed upregulation of inhibitory neurotransmission systems. nih.gov

Table 4: Effect of this compound on Neural Activity Gene Expression

Gene Organism/Model Effect Reference
c-fos Zebrafish (larvae) Downregulation nih.govsciprofiles.com
bdnf Zebrafish (larvae) Downregulation nih.govsciprofiles.comresearchgate.net
Potential Receptor Interactions and Signaling Pathway Modulation

While direct ligand-receptor binding studies for this compound are not detailed in the available research, its interaction with and modulation of signaling pathways can be inferred from its documented effects on gene expression. The significant changes in the expression of genes like th1, gabarapa, penka, and bdnf strongly suggest that this compound influences the intracellular signaling cascades that regulate these genes. nih.govnih.govresearchgate.net

The compound's ability to upregulate genes involved in the dopaminergic, GABA-ergic, and enkephalinergic systems while downregulating markers of general neural activity indicates a complex modulatory role. nih.govsciprofiles.com These findings imply that this compound's bioactivity is likely mediated through the modulation of multiple neurotransmitter receptor signaling pathways, leading to the observed changes in gene expression and subsequent behavioral effects in preclinical models. zfin.orgnih.govnih.gov

Antimicrobial Bioactivity Assessment

In vitro Studies against Bacterial Strains (Gram-positive and Gram-negative)

The antimicrobial potential of this compound has been evaluated in vitro. nih.govresearchgate.net The compound, isolated from the fruits of Peucedanum luxurians, was tested for its activity against a panel of both Gram-positive and Gram-negative bacterial strains. nih.govresearchgate.net

Results from these studies identified this compound as one of the most active compounds among those tested. nih.govresearchgate.net It demonstrated notable inhibitory effects against all the bacterial strains included in the assessment. nih.govresearchgate.net The potency of its antimicrobial action was quantified by determining its Minimum Inhibitory Concentration (MIC), with values recorded in the range of 1.20 to 4.80 mg/mL. nih.govresearchgate.net This indicates a broad-spectrum antibacterial activity. nih.govresearchgate.net

Table 5: Summary of In Vitro Antimicrobial Activity of this compound

Bacterial Type Activity MIC Range Reference
Gram-positive Active 1.20 - 4.80 mg/mL nih.govresearchgate.net
Gram-negative Active 1.20 - 4.80 mg/mL nih.govresearchgate.netresearchgate.net

Immunomodulatory Bioactivity (in vitro)

Based on a review of the available scientific literature, there is no specific information regarding the in vitro immunomodulatory bioactivity of this compound.

No data were found in the reviewed literature detailing the influence of this compound on the cellular proliferation of human promyelocytic leukemia (HL60) cells or phytohaemagglutinin (PHA)-stimulated peripheral blood lymphocytes (PBLs).

There is no information available in the surveyed scientific literature concerning the induction of apoptosis in immune cell lines by this compound.

Influence on Cellular Proliferation (e.g., HL60 cells, PHA-stimulated PBLs)

Anti-proliferative Bioactivity (in vitro)

While the broader chemical class of coumarins has been a subject of interest for anti-proliferative research, specific data on this compound is limited.

Specific in vitro studies detailing the inhibitory effects of this compound on the growth of particular cancer cell lines are not extensively documented in the available literature. One study noted that its activity on cancer cell lines was assessed, highlighting a potential selectivity towards cancer cells, but did not provide specific quantitative data such as IC₅₀ values or the cell lines tested. researchgate.net

Detailed mechanistic studies elucidating the pathways through which this compound may exert anti-proliferative effects, such as the induction of apoptosis or the modulation of specific proteins, are not available in the reviewed scientific literature.

Inhibition of Cancer Cell Line Growth in in vitro Models

Antioxidant and Radical Scavenging Bioactivity (in vitro)

The antioxidant properties of the broader class of coumarins are well-documented, with many derivatives showing potential to mitigate oxidative stress. mdpi.commdpi.com Oxidative stress is implicated in a variety of pathological conditions, making exogenous antioxidants a subject of significant research interest. mdpi.com Coumarins, as a chemical class, are recognized for their antioxidant and anti-inflammatory properties which are crucial for mitigating oxidative damage. mdpi.com

While the general class of coumarins, including those isolated from Peucedanum species, have demonstrated antioxidant activities, specific quantitative in vitro data for this compound, such as DPPH radical scavenging assays, are not extensively detailed in the reviewed scientific literature. mdpi.comresearchgate.netnih.gov Studies on related compounds and extracts suggest that the antioxidant potential within this class is variable. mdpi.com For instance, research on various synthesized coumarin (B35378) derivatives has shown differing degrees of antioxidant activity. mdpi.com However, specific metrics for this compound are not specified in the available research.

Assay TypeTest CompoundFindingSource
DPPH Radical ScavengingThis compoundSpecific IC50 value not reported in the reviewed literature. researchgate.netnih.gov
General Antioxidant ActivityCoumarin ClassCoumarins as a class are known to possess antioxidant properties. mdpi.comresearchgate.net

Other Investigated Biological Activities of Coumarins (e.g., Antiviral Activity, Enzyme Inhibition, Neuroprotection in preclinical contexts)

Beyond antioxidant effects, coumarin derivatives have been investigated for a wide range of biological activities in preclinical settings. mdpi.com

Antiviral Activity

Within the scope of the reviewed literature, direct studies focusing on the antiviral activity of the specific compound this compound were not identified. However, research into other natural compounds has highlighted the potential for plant-derived molecules, including other coumarins and iridoids, to exhibit antiviral properties against various viruses. nih.govsemanticscholar.org

Enzyme Inhibition

Enzyme inhibition is a key mechanism for many therapeutic agents. mdpi.com In the context of coumarins, various derivatives have been shown to act as enzyme inhibitors. For example, certain 3-aryl coumarin derivatives have demonstrated inhibitory activity against acetylcholinesterase (AChE) and monoamine oxidase (MAO). mdpi.com It has also been noted that some coumarins can interfere with the binding of irreversible inhibitors to MAO isoenzymes in the mouse brain. researchgate.net These findings highlight a potential mechanism for the neuro-activity of the coumarin scaffold, although this has not been specifically detailed for this compound.

Enzyme TargetCompound ClassObserved EffectSource
Acetylcholinesterase (AChE)3-Aryl Coumarin DerivativesModerate inhibitory activity reported for some derivatives. mdpi.com
Monoamine Oxidase (MAO)Coumarin DerivativesInhibitory activity observed in preclinical models. mdpi.comresearchgate.net

Neuroprotection in Preclinical Contexts

The potential of coumarins as neuroprotective agents has been demonstrated, largely attributed to their antioxidant and anti-inflammatory activities. mdpi.com this compound, along with the related compound officinalin, has been specifically investigated for its neuro-active properties in a preclinical zebrafish model. mdpi.comresearchgate.net

In a study evaluating its anxiolytic potential, this compound was shown to modulate the behavior of zebrafish larvae. researchgate.net Furthermore, the compound influenced the expression of several genes critical to neurotransmission. mdpi.comresearchgate.net Officinalin and its isobutyrate derivative were found to upregulate the expression of genes involved in neurotransmission while decreasing the expression of genes associated with neural activity. researchgate.netresearchgate.net This suggests that coumarins from Peucedanum luxurians, including this compound, may be promising candidates for further investigation in the context of central nervous system disorders. researchgate.netresearchgate.net

The molecular research demonstrated that this compound exposure led to discernible modulation in the expression of genes encoding for gaba-a, gaba-b, gal, htr1aa, htr1b, htr2b, and penka. mdpi.com These findings provide a molecular basis for the observed behavioral effects in the zebrafish model. mdpi.com

Preclinical ModelCompoundInvestigated ActivityKey FindingsSource
Larval Zebrafish (Danio rerio)This compoundAnxiolytic and Neuro-active EffectsModulated locomotor activity. Influenced expression of genes related to GABA-ergic, serotoninergic, galaninergic, and enkephalinergic systems. mdpi.comresearchgate.netresearchgate.net

Structure Activity Relationship Sar Studies

Correlating Structural Features with Anxiolytic Potency

Research into the anxiolytic effects of coumarins isolated from Peucedanum luxurians has revealed critical structural determinants for this activity. mdpi.comresearchgate.net Comparative studies involving officinalin isobutyrate and its analogues, officinalin and stenocarpin isobutyrate, have pinpointed key molecular features that govern their potency. mdpi.com

A primary factor influencing the anxiolytic activity of these coumarins is the nature of the substituent at the C-7 position. mdpi.commdpi.com Studies indicate that a free hydroxyl (-OH) group at this position is likely crucial for a potent anxiolytic effect. mdpi.com The parent compound, officinalin, which possesses a free hydroxyl group at C-7, demonstrates the most prominent anxiolytic activity among the tested analogues. mdpi.comresearchgate.net When this hydroxyl group is esterified with isobutyric acid to form this compound, a slight reduction in anxiolytic activity is observed. mdpi.com This suggests that while the esterified compound retains significant activity, the free hydroxyl group is a key feature for maximal potency. mdpi.commdpi.comingentaconnect.com

The absence of a methoxy (B1213986) (-OCH₃) group at the C-8 position is another critical structural feature for strong anxiolytic effects. mdpi.comresearchgate.netresearchgate.net Officinalin and this compound, both lacking a substituent at C-8, exhibit significant anxiolytic properties. mdpi.comresearchgate.net In contrast, stenocarpin isobutyrate, which is structurally similar to this compound but contains an additional methoxy group at C-8, shows a significant reduction in anxiolytic activity. mdpi.com This comparison underscores that the lack of a methoxy group at C-8 is a key determinant for the observed anxiolytic outcomes. mdpi.commdpi.comresearchgate.net

CompoundStructure at C-7Structure at C-8Relative Anxiolytic Potency
OfficinalinFree Hydroxyl (-OH)Hydrogen (-H)Most Potent mdpi.com
This compoundIsobutyrate EsterHydrogen (-H)Potent (Slightly less than Officinalin) mdpi.com
Stenocarpin IsobutyrateIsobutyrate EsterMethoxy (-OCH₃)Significantly Reduced mdpi.com

Significance of Specific Functional Groups (e.g., free hydroxyl group at C-7)

Structural Determinants for Antimicrobial Efficacy

This compound has demonstrated notable broad-spectrum antimicrobial activity against several Gram-positive and Gram-negative bacteria. researchgate.netnih.govscispace.com SAR analysis reveals that its efficacy is closely tied to its molecular structure, especially when compared to its analogues. researchgate.netscispace.comnih.gov

This compound generally exhibits greater antimicrobial activity than its parent compound, officinalin. researchgate.netscispace.com This suggests that the esterification of the C-7 hydroxyl group with an isobutyrate moiety enhances its ability to inhibit bacterial growth. researchgate.netscispace.com Furthermore, similar to its anxiolytic profile, the absence of a methoxy group at the C-8 position appears to be advantageous for antimicrobial action. researchgate.netscispace.com When a methoxy group is introduced at C-8, as seen in stenocarpin isobutyrate, the compound shows weaker antibacterial activity compared to this compound. researchgate.netscispace.com

While this compound itself does not have a C-5 substituent, comparisons with other active coumarins provide insight into the role of aliphatic chains. scispace.com For instance, 6′,7′-dihydroxybergamottin, which was found to be one of the most active antimicrobial compounds alongside this compound, possesses an aliphatic chain at the C-5 position. scispace.com This suggests that the presence of such lipophilic chains can be a key feature for potent antimicrobial activity in this class of compounds, likely by facilitating penetration into bacterial cells. The comparable activity of this compound indicates that its specific combination of substituents achieves a similar level of efficacy. researchgate.netscispace.com

CompoundS. aureusS. epidermidisE. coliP. aeruginosa
This compound2.25 scispace.com2.50 scispace.com4.80 scispace.com2.50 scispace.com
Officinalin4.50 scispace.com5.75 scispace.com4.50 scispace.com5.75 scispace.com
6′,7′-Dihydroxybergamottin1.20 scispace.com1.50 scispace.com2.10 scispace.com1.50 scispace.com
Peucedanin1.40 scispace.com2.50 scispace.com4.50 scispace.com2.80 scispace.com

SAR in Other Observed Bioactivities

Beyond its direct anxiolytic effects, this compound has been shown to modulate the expression of multiple genes associated with neurotransmission. mdpi.comresearchgate.net This activity is intrinsically linked to its anxiolytic properties and provides a deeper understanding of its mechanism of action at the molecular level.

Studies using a zebrafish model demonstrated that this compound, along with officinalin, significantly upregulated the expression of genes involved in several crucial neurotransmitter systems. mdpi.com These include the GABA-ergic (gabarapa, gabarapb), enkephalinergic (penka, penkb), dopaminergic (th1), serotoninergic (htr1Aa, htr1b, htr2b), and galaninergic (galn) systems. mdpi.com Concurrently, they decreased the expression of genes associated with neural activity, such as c-fos and bdnf. mdpi.com

The structure-activity relationships for this gene modulation mirror those for anxiolytic behavior. This compound was a potent modulator, significantly enhancing the expression of both penka and penkb genes. mdpi.com In contrast, stenocarpin isobutyrate, with its C-8 methoxy group, had a differential and sometimes opposing effect, decreasing the expression of the penka gene. mdpi.com This demonstrates that the same structural features—the esterified hydroxyl at C-7 and the absence of a methoxy group at C-8—that define its anxiolytic potency are also critical for its ability to modulate the expression of these specific neurotransmitter-related genes. mdpi.com

Analytical Chemistry and Bioanalytical Methodologies for Research

Development of Quantitative Analytical Methods for Officinalin Isobutyrate in Research Matrices

The accurate quantification of this compound in complex research matrices, such as plant extracts or biological samples from preclinical studies, is fundamental for understanding its properties and potential applications. High-Performance Liquid Chromatography (HPLC) stands out as a primary technique for this purpose, often coupled with various detectors for enhanced sensitivity and selectivity.

Methodologies are developed to ensure reliability, reproducibility, and accuracy. A common approach involves Reversed-Phase HPLC (RP-HPLC), which separates compounds based on their hydrophobicity. For the analysis of coumarins like this compound, an RP-HPLC system coupled with a Diode-Array Detector (DAD) is frequently employed. researchgate.net This setup allows for the quantification of the compound by measuring its absorbance at a specific wavelength, while also providing spectral information that aids in peak identification and purity assessment.

The development of such a method involves several critical steps:

Sample Preparation: Extraction of this compound from the matrix (e.g., plant material, plasma, tissue homogenates) is the initial step. This may involve techniques like accelerated solvent extraction (ASE) to ensure efficient recovery of the analyte. researchgate.net

Chromatographic Separation: Optimization of the mobile phase composition (typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol), column type (e.g., C18), flow rate, and temperature is performed to achieve a good separation of this compound from other components in the sample.

Detection and Quantification: The DAD detector is set to a wavelength where this compound exhibits maximum absorbance, ensuring high sensitivity. Quantification is achieved by creating a calibration curve using standards of known concentrations.

Method Validation: The developed method is validated according to established guidelines to ensure its linearity, accuracy, precision, and robustness.

An illustrative example of chromatographic conditions for the quantitative analysis of this compound is presented below.

Table 1: Illustrative HPLC-DAD Parameters for Quantitative Analysis of this compound

ParameterCondition
Chromatographic System Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase Gradient of Acetonitrile and Water
Flow Rate 1.0 mL/min
Detector Diode-Array Detector (DAD)
Wavelength for Quantification Determined by UV-Vis spectrum of this compound
Injection Volume 20 µL
Column Temperature 25 °C

Advanced Detection and Characterization Techniques in Preclinical Research

Beyond quantification, the structural confirmation and detailed characterization of this compound are essential in preclinical research. This is particularly important when the compound is isolated from a natural source or synthesized, to confirm its identity and purity. A suite of advanced spectroscopic techniques is utilized for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone technique for the de novo structural elucidation of organic molecules like this compound. researchgate.net Both one-dimensional (1D) NMR (¹H and ¹³C) and two-dimensional (2D) NMR experiments (such as COSY, HSQC, and HMBC) are employed to piece together the molecular structure, providing detailed information about the connectivity of atoms and the stereochemistry of the molecule.

Mass Spectrometry (MS) , particularly High-Resolution Mass Spectrometry (HRMS), provides a highly accurate measurement of the mass-to-charge ratio of the molecule. researchgate.net This allows for the determination of the elemental composition of this compound, further confirming its molecular formula. When coupled with a separation technique like HPLC (HPLC-MS), it becomes a powerful tool for identifying the compound in complex mixtures. researchgate.net

X-ray Crystallography offers the definitive, three-dimensional structure of a molecule at atomic resolution. researchgate.net If a suitable single crystal of this compound can be grown, this technique can provide unambiguous proof of its structure and stereochemistry.

These advanced methods are often used in conjunction to provide a comprehensive characterization of the compound.

Table 2: Advanced Spectroscopic Techniques for the Characterization of this compound

TechniqueInformation Provided
1D NMR (¹H, ¹³C) Information on the chemical environment of individual protons and carbon atoms.
2D NMR (COSY, HSQC, HMBC) Connectivity between atoms, aiding in the assembly of the molecular structure.
High-Resolution Mass Spectrometry (HRMS) Precise mass measurement for the determination of the elemental formula.
X-ray Crystallography Unambiguous three-dimensional atomic arrangement in a crystalline state.

Metabolomic Profiling of this compound in Preclinical Models

Metabolomics is a powerful systems biology approach that involves the comprehensive analysis of all small-molecule metabolites in a biological system. uni-konstanz.de In the context of preclinical research on this compound, metabolomic profiling can be employed to understand its effects on the metabolism of a model organism, such as a mouse or rat. This can provide insights into its mechanism of action and its influence on various metabolic pathways.

An untargeted metabolomics study would typically involve the following workflow:

Experimental Design: Preclinical models (e.g., mice) are divided into a control group and a group administered with this compound.

Sample Collection: Biological samples such as plasma, urine, or tissue (e.g., liver) are collected after a defined period. nih.govfrontiersin.org

Metabolite Extraction: Metabolites are extracted from the collected samples.

Analytical Measurement: The extracted metabolites are analyzed using high-throughput analytical platforms, most commonly Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS). mdpi.commdpi.com

Data Analysis: The large and complex datasets generated are analyzed using multivariate statistical methods, such as Principal Component Analysis (PCA) and Orthogonal Partial Least Squares-Discriminant Analysis (OPLS-DA), to identify metabolites that are significantly altered between the control and treated groups. frontiersin.org

Pathway Analysis: The identified differential metabolites are then mapped to metabolic pathways to understand the biological processes affected by this compound.

For instance, a metabolomics study might reveal that this compound administration leads to changes in amino acid metabolism, lipid metabolism, or the Krebs cycle, suggesting specific cellular processes that are modulated by the compound. uni-konstanz.defrontiersin.org These findings can generate new hypotheses about its biological function.

Table 3: Illustrative Metabolites and Pathways Potentially Investigated in a Metabolomic Study of this compound

Metabolic PathwayPotential Key Metabolites to Monitor
Amino Acid Metabolism Valine, Leucine, Isoleucine, Glycine, Lysine nih.govmdpi.com
Energy Metabolism (Krebs Cycle) Citrate, Fumarate, Malate uni-konstanz.de
Lipid Metabolism Fatty Acids, Glycerophosphocholine, Phosphocholine uni-konstanz.de
Nucleotide Metabolism Purines, Pyrimidines
Oxidative Stress Markers Glutathione, Glutathione Disulfide uni-konstanz.de

Future Directions and Research Perspectives

Elucidation of Novel Molecular Targets and Pathways

Current understanding of Officinalin isobutyrate's mechanism of action is primarily centered on its modulatory effects on neurotransmitter systems, as demonstrated in anxiolytic studies. mdpi.com Research has shown that this compound, along with its parent compound officinalin, upregulates the expression of genes involved in GABAergic, serotoninergic, enkephalinergic, and galaninergic neurotransmission. mdpi.comresearchgate.netsciprofiles.com Specifically, it has been observed to significantly increase the expression of genes such as gabarapa and gabarapb (GABA-A-receptor-associated proteins), various serotonin (B10506) receptor genes (htr1aa, htr1b, htr2b), and genes coding for proenkephalins (penka, penkb). mdpi.comresearchgate.net

Future research must aim to broaden this understanding. While its neuroactive profile is compelling, the coumarin (B35378) scaffold is known for a wide range of biological activities, including anti-inflammatory and antioxidant effects. nih.govconicet.gov.ar Therefore, future investigations should explore whether this compound can modulate other cellular pathways. Screening for activity against key inflammatory enzymes, such as cyclooxygenases (COX-1, COX-2) and lipoxygenases (5-LOX), could reveal novel anti-inflammatory applications. Furthermore, its potential to interact with targets related to oxidative stress, such as Nrf2 or antioxidant enzymes, remains an unexplored and promising avenue. Identifying these novel molecular targets is crucial for uncovering the full therapeutic landscape of this compound.

Gene Target SystemSpecific GeneObserved Effect of this compoundPotential Implication
GABAergic Systemgabarapa, gabarapbUpregulation mdpi.comAnxiolytic Effects
Serotoninergic Systemhtr1aa, htr1b, htr2bUpregulation mdpi.comModulation of Mood and Anxiety
Enkephalinergic Systempenka, penkbUpregulation mdpi.comInvolvement in Pain and Emotion Regulation
Galaninergic SystemgalnUpregulation mdpi.comNeuromodulatory and Hypophysiotropic Roles
Dopaminergic Systemth1Upregulation mdpi.comRegulation of Dopamine Synthesis
Neural Activityc-fosDownregulation mdpi.comReduction in Neural Excitation

Discovery and Development of Structurally Related Bioactive Analogues with Enhanced Specificity

The development of structurally related analogues of this compound is a critical step toward creating molecules with improved potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies have already provided initial insights; for instance, the anxiolytic activity of simple coumarins from P. luxurians is influenced by substitutions on the coumarin ring. mdpi.comresearchgate.net The parent compound, officinalin, which has a free hydroxyl group at the C-7 position, shows the most potent anxiolytic activity. mdpi.comresearchgate.net The esterification of this group with isobutyric acid to form this compound slightly reduces this activity. mdpi.com This suggests that the C-7 position is a key site for modification.

Future research should focus on the systematic synthesis of a library of this compound analogues. Modern synthetic methodologies, such as microwave-assisted synthesis and one-pot reactions like the von Pechmann condensation, can facilitate the rapid production of diverse derivatives. unito.itscispace.com Modifications could include:

Altering the ester group at C-7 with different alkyl or aryl chains to fine-tune lipophilicity and target engagement.

Introducing various functional groups at other positions on the benzopyrone nucleus to explore new interactions with biological targets.

Synthesizing hybrid molecules that combine the coumarin scaffold of this compound with other pharmacophores known to have synergistic activities. upatras.gr

These new analogues would then be screened to identify candidates with enhanced specificity for a particular molecular target, potentially leading to drugs with fewer off-target effects.

Application of Advanced Preclinical Models (e.g., 3D cell cultures, organoids, alternative in vivo models) for Comprehensive Mechanistic Understanding

To date, the primary model used to evaluate the bioactivity of this compound has been the larval zebrafish (Danio rerio), an effective alternative in vivo model for high-throughput screening. researchgate.netsciprofiles.comnih.gov The zebrafish model is advantageous due to its genetic and physiological homology to mammals, rapid development, and optical transparency, which allows for real-time observation of biological processes. nih.gov Studies using zebrafish have been instrumental in demonstrating the anxiolytic-like behavioral effects of this compound and linking them to the modulation of specific gene expression profiles. researchgate.netresearchgate.net

While the zebrafish model is excellent for initial screening, a more comprehensive mechanistic understanding requires the use of more complex, human-relevant preclinical models. researchgate.net Future research should progress towards:

3D Cell Cultures: Moving beyond traditional 2D cell monolayers, 3D spheroids of neuronal cells could offer a more accurate representation of the cellular microenvironment of the brain, allowing for more sophisticated analysis of neuroprotective or neuromodulatory effects.

Organoids: Brain organoids, derived from human induced pluripotent stem cells (iPSCs), could provide unparalleled insight into the effects of this compound on human neural development, network activity, and disease-specific pathologies.

Organ-on-a-chip Models: These microfluidic devices can simulate the physiology of human organs and could be used to study the compound's metabolism and potential effects on other organ systems, such as the liver, in a controlled setting. researchgate.net

The integration of these advanced models will be pivotal in bridging the gap between preclinical findings and potential clinical applications. researchgate.net

Integration of Computational Chemistry and in silico Approaches for Predictive Pharmacology

Computational chemistry and in silico modeling are indispensable tools in modern drug discovery, enabling the prediction of molecular interactions and properties before resource-intensive laboratory synthesis and testing. biointerfaceresearch.comresearchgate.net While specific computational studies on this compound are not yet prevalent, applying these techniques represents a logical and efficient next step in its research trajectory. nih.govtandfonline.com

Future research should integrate the following in silico approaches:

Molecular Docking: To visualize and predict the binding affinity and orientation of this compound and its designed analogues within the active sites of identified molecular targets (e.g., serotonin receptors, GABA-A-receptor-associated proteins). researchgate.net

Quantitative Structure-Activity Relationship (QSAR): To develop mathematical models that correlate the chemical structures of a series of analogues with their observed biological activities. biointerfaceresearch.com These models can then predict the potency of new, unsynthesized compounds, guiding the design of more effective molecules.

Molecular Dynamics (MD) Simulations: To simulate the dynamic behavior of the ligand-protein complex over time, providing deeper insights into the stability of the interaction and the conformational changes involved.

ADME (Absorption, Distribution, Metabolism, and Excretion) Prediction: To computationally screen analogues for favorable pharmacokinetic properties, helping to prioritize compounds with better drug-like potential for synthesis. ijpsr.com

Employing these computational tools will accelerate the discovery cycle, reduce costs, and help rationalize the experimental data gathered from in vitro and in vivo models. researchgate.net

Comparative Pharmacological Profiling with Other Coumarin Derivatives

The pharmacological profile of this compound is best understood when compared with its close structural relatives and the broader coumarin family. nih.govresearchgate.net Studies comparing this compound with officinalin and stenocarpin isobutyrate have been highly informative, revealing that subtle structural changes dramatically impact biological activity. mdpi.com For example, the presence of a methoxy (B1213986) group at C-8 in stenocarpin isobutyrate significantly reduces the anxiolytic activity observed with officinalin and this compound. mdpi.com

CompoundKey Structural FeaturesReported Anxiolytic ActivityEffect on th1 Gene ExpressionEffect on penka Gene Expression
Officinalin Free -OH at C-7, No -OCH3 at C-8Most Potent mdpi.comUpregulation mdpi.comUpregulation mdpi.com
This compound Isobutyrate ester at C-7, No -OCH3 at C-8Significant activity (slightly less potent than officinalin) mdpi.comUpregulation mdpi.comSignificant Upregulation mdpi.com
Stenocarpin isobutyrate Isobutyrate ester at C-7, -OCH3 at C-8Significantly reduced activity mdpi.comDownregulation mdpi.comDownregulation mdpi.com

Q & A

Q. What spectroscopic and chromatographic methods are recommended for characterizing the molecular structure and purity of Officinalin isobutyrate?

To confirm the identity and purity of this compound, researchers should employ a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), infrared (IR) spectroscopy, and mass spectrometry (MS). For purity assessment, high-performance liquid chromatography (HPLC) or gas chromatography (GC) with flame ionization detection is recommended. Structural validation via 3D modeling (ball-and-stick visualization) and cross-referencing with databases like the NIST Chemistry WebBook ensures accuracy. For novel derivatives, elemental analysis and X-ray crystallography may be required .

Table 1: Key Spectroscopic Data for Isobutyrate Derivatives

TechniqueExpected Peaks/FeaturesReference Compound Example
¹H NMRδ 1.1–1.3 (isopropyl CH₃), δ 2.5 (ester carbonyl)Methyl Isobutyrate
¹³C NMRδ 175–180 (C=O), δ 25–30 (branched CH₂)8,9-Dehydrothymol isobutyrate
IR1740–1720 cm⁻¹ (ester C=O stretch)Isopropyl Isobutyrate

Q. How should researchers design synthetic protocols to ensure reproducibility of this compound?

Experimental procedures must detail catalysts, solvent systems, reaction times, and purification steps (e.g., recrystallization, distillation). For publication, follow journal guidelines such as the Beilstein Journal of Organic Chemistry: report ≤5 compounds in the main text, with extended datasets in supplementary materials. Include literature citations for known intermediates and validate novel compounds with spectral data and purity metrics (>95% by HPLC) .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported bioactivity data for this compound across studies?

Contradictions may arise from variations in assay conditions, solvent systems, or cell lines. Researchers should:

  • Conduct meta-analyses to identify confounding variables (e.g., pH, temperature).
  • Replicate experiments using standardized protocols (e.g., OECD guidelines).
  • Validate findings via orthogonal assays (e.g., enzymatic vs. cell-based assays).
  • Use statistical tools (ANOVA, regression) to quantify dose-response relationships and outliers .

Q. How can isotopic labeling and computational modeling elucidate the metabolic pathways of this compound?

  • Isotopic Labeling : Incorporate ¹³C or ²H isotopes at specific positions (e.g., ester group) to track metabolic intermediates via liquid chromatography-mass spectrometry (LC-MS).
  • Computational Methods : Use quantitative structure-property relationship (QSPR) models or molecular dynamics simulations to predict enzyme binding affinities. Tools like Gaussian (for DFT calculations) or GROMACS (for protein-ligand interactions) are recommended. Cross-validate predictions with in vitro assays (e.g., cytochrome P450 inhibition studies) .

Q. What experimental frameworks are suitable for studying synergistic effects of this compound in multi-drug therapies?

  • In Vitro : Use checkerboard assays or combination index (CI) analysis to quantify synergy (CI < 1) or antagonism (CI > 1).
  • In Vivo : Employ murine models with co-administered drugs, monitoring pharmacokinetic parameters (AUC, Cmax) and toxicity markers (ALT/AST levels).
  • Data Reporting : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw data in repositories like Zenodo with detailed metadata .

Methodological Best Practices

  • Data Integrity : Maintain lab notebooks with timestamps, raw spectra, and instrument calibration logs. Use plagiarism-check software for manuscripts to avoid duplicate publication .
  • Reproducibility : Share synthetic protocols, spectral data, and assay conditions in supplementary materials. Reference the IUPAC nomenclature for consistency .
  • Ethical Compliance : Disclose conflicts of interest and obtain permissions for reused figures/tables .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.